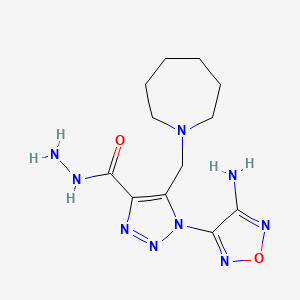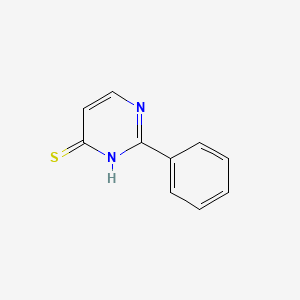
2-Phenylpyrimidine-4-thiol
Descripción general
Descripción
2-Phenylpyrimidine-4-thiol is a chemical compound with the molecular formula C10H8N2S and a molecular weight of 188.25 . It is a key building block in the synthesis of various functional molecules .
Synthesis Analysis
The synthesis of thioxopyrimidines, such as this compound, and their condensed analogs with an exocyclic sulfur atom has been discussed in the literature . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV-vis, and 1H-NMR . These techniques can provide detailed information about the vibrational frequencies, geometric parameters, and electronic properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . These reactions are often used in the synthesis of thioxopyrimidines and their condensed analogs .Aplicaciones Científicas De Investigación
Antimicrobial Activity
2-Phenylpyrimidine-4-thiol derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, certain mercapto-and aminopyrimidine derivatives showed potential as antimicrobial agents against pathogenic micro-organisms (El-kerdawy et al., 1990).
Catalytic and Optical Properties
Copper(I) 5-phenylpyrimidine-2-thiolate complexes exhibit unique optical properties and high visible light-directed catalytic performance. These complexes showed strong solvatochromic behavior and reversible luminescence switching, in addition to high photocatalytic activity in the oxidative hydroxylation of arylboronic acids to phenols under visible light irradiation (Zhang et al., 2016).
Inhibition of Enzymes
New 4-phenylpyrimidine-2(1H)-thiones have been prepared and investigated for their potencies to inhibit COX-1 and COX-2 enzymes. This includes conducting pharmacophore screening and docking studies for the most active compound (Seebacher et al., 2015).
Nonlinear Optical Applications
Derivatives of 4-thiopyrimidines, including phenyl pyrimidine derivatives, have been studied for their applications in nonlinear optics (NLO). Investigations have included density functional theory calculations and time-dependent DFT analysis to assess their photophysical properties and potential for optoelectronic applications (Hussain et al., 2020).
Electrochemical Reduction Studies
The electroreduction mechanism of 2-thiopyrimidine derivatives has been studied, focusing on their polarographic reduction and the pathway of electroreduction in various forms. This research provides insights into the electroactive centers and potential applications in electrochemical processes (Wrona, 1979).
Coordination Polymers
The synthesis of [CunIn]-based coordination polymers from CuI and bis(4-phenylpyrimidine-2-thio)alkane ligands has been explored. These polymers have been characterized for their unique structural features and photoluminescent properties, offering potential applications in material science (Yang et al., 2012).
Corrosion Inhibition
Phenylpyrimidine derivatives, such as 4-phenylpyrimidine and 5-phenylpyrimidine, have been investigated as corrosion inhibitors for cold rolled steel in hydrochloric acid solutions. Studies involving weight loss, polarization curves, and electrochemical impedance spectroscopy have demonstrated their effectiveness as inhibitors (Xianghong et al., 2014).
Mecanismo De Acción
While the specific mechanism of action for 2-Phenylpyrimidine-4-thiol is not mentioned in the retrieved papers, pyrimidine derivatives are known to exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Direcciones Futuras
The future directions in the research of 2-Phenylpyrimidine-4-thiol could involve the development of new synthetic methods, exploration of its biological activities, and its potential applications in various fields . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .
Propiedades
IUPAC Name |
2-phenyl-1H-pyrimidine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c13-9-6-7-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGIQHLZKVLKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304143 | |
| Record name | 2-Phenyl-4(3H)-pyrimidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33630-21-6 | |
| Record name | 2-Phenyl-4(3H)-pyrimidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33630-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-4(3H)-pyrimidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



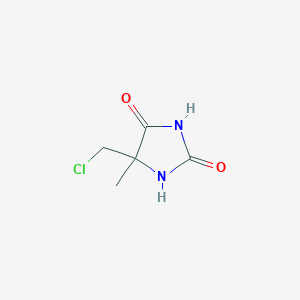

![4-Chloro-benzo[e][1,3]oxazin-2-one](/img/structure/B3051349.png)

![2,5-Pyrrolidinedione, 1-[(1-oxo-4-pentenyl)oxy]-](/img/structure/B3051355.png)


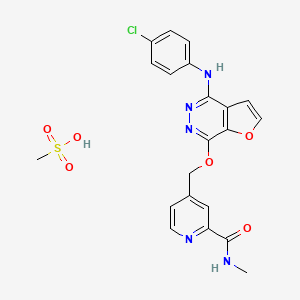

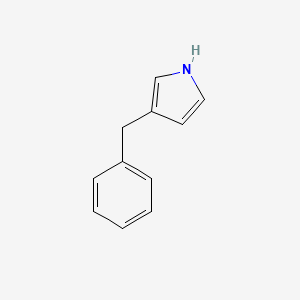
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B3051365.png)
